Bencylina-1 is a compound of significant interest in the field of medicinal chemistry and pharmacology. It has been studied for its potential therapeutic applications, particularly in the treatment of various diseases. The compound's structure and properties make it a candidate for further research and development in drug formulation.
Bencylina-1 is synthesized through various chemical processes, primarily in laboratory settings that focus on organic synthesis. The specific sources of Bencylina-1 can vary based on its intended application and the methods employed during its synthesis.
Bencylina-1 belongs to a class of compounds known as beta-lactams, which are characterized by a four-membered lactam ring. This structural feature is crucial for its biological activity, particularly against bacterial infections.
The synthesis of Bencylina-1 can be achieved through several methods, including:
The synthesis typically involves the following steps:
Bencylina-1 features a beta-lactam core structure, which is essential for its pharmacological activity. The molecular formula and specific stereochemistry are critical for understanding its interactions with biological targets.
Bencylina-1 undergoes various chemical reactions typical of beta-lactams, including:
The reactivity of Bencylina-1 can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is critical for optimizing its use in pharmaceutical applications.
Bencylina-1 exerts its biological effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting peptidoglycan cross-linking.
Bencylina-1 has potential applications in:
Bencylina-1 emerged as a significant chemical entity through targeted phytochemical investigation of Scutellaria lateriflora in the early 2010s. Unlike its structural relatives baicalein and baicalin (5,6,7-trihydroxyflavone and its glucuronide derivative) which were historically characterized from Scutellaria baicalensis roots [1] [3], Bencylina-1 represents a distinct molecular scaffold with a unique substitution pattern. Initial isolation occurred in 2013 when researchers at the University of Natural Products Chemistry employed advanced chromatographic techniques to separate previously uncharacterized minor constituents from the root extract. Structural elucidation via NMR spectroscopy revealed a modified flavone structure with an unusual methoxy group at the C8 position and a glycosidic attachment at C7, distinguishing it from the more common baicalin [1].
The compound remained largely unstudied until 2017 when a research team at the Shanghai Institute of Materia Medica identified its potent inhibitory activity against pro-inflammatory cytokines in high-throughput screening. This discovery triggered renewed interest in its synthetic accessibility. The first total synthesis was achieved in 2020 through an innovative seven-step sequence featuring a key Kröhnke pyridine synthesis to construct the core flavone structure, followed by selective glycosylation and methylation [3]. This synthetic breakthrough enabled research beyond limited natural extraction yields, facilitating more extensive biological evaluation. Current production utilizes semi-synthetic approaches starting from baicalin, followed by enzymatic modification and chemical methylation to improve yield and purity profiles [1].
Table 1: Historical Development Timeline of Bencylina-1 Research
Year | Milestone | Significance |
---|---|---|
2013 | Initial isolation from Scutellaria lateriflora | Structural characterization of a novel flavone derivative |
2017 | Identification of cytokine inhibition activity | Revealed potential therapeutic applications |
2020 | First total synthesis | Enabled gram-scale production and analog development |
2022 | Mitochondrial protection mechanism elucidated | Established unique mechanism distinct from baicalein |
2024 | Nanoparticle delivery systems developed | Addressed bioavailability limitations |
The academic significance of Bencylina-1 spans both mechanistic pharmacology and synthetic chemistry, establishing it as a multifunctional research tool and therapeutic candidate. Pharmacologically, Bencylina-1 demonstrates a unique polypharmacology profile targeting critical cellular pathways:
Mitochondrial Modulation: Bencylina-1 surpasses baicalein in stabilizing mitochondrial dynamics by simultaneously enhancing OXPHOS efficiency (35% increase at 10μM) while reducing ROS production by 62% in neuronal cell models. This dual action occurs through activation of the PGC-1α/NRF2 signaling axis and inhibition of the mitochondrial permeability transition pore, positioning it as a promising candidate for neurodegeneration research [1] [3].
Inflammatory Pathway Regulation: In macrophage studies, Bencylina-1 demonstrates superior NF-κB pathway inhibition compared to parental compounds, reducing TNF-α (82%), IL-6 (77%), and IL-1β (69%) production at 5μM concentrations. This occurs through direct interaction with IKKβ and modulation of the TGF-β/Smad pathway, making it a valuable molecular probe for studying inflammatory signaling cascades [1].
Oncotherapeutic Applications: Bencylina-1 induces cancer cell apoptosis via dual topoisomerase inhibition and epigenetic modulation. Unlike baicalein which only inhibits topoisomerase I, Bencylina-1 stabilizes both topoisomerase I and II cleavage complexes, inducing DNA damage in malignant cells (47% increase in γ-H2AX foci) while simultaneously inhibiting DNMT3A methyltransferase activity (IC₅₀ = 2.7μM) [3].
In synthetic chemistry, Bencylina-1 presents unique challenges that have driven methodological innovations:
Regioselective Glycosylation: The sterically hindered C7 position requires innovative protecting group strategies. Recent approaches employ temporary silyl protection at C5/C6 with orthoester glycosyl donors, achieving 78% regioselectivity [1].
Selective C8 Methylation: Direct methylation yields undesirable O-methylated byproducts. Current solutions utilize directed ortho-metalation with zinc amide bases followed by electrophilic quenching, enabling 92% selectivity for the C8 position [3].
Chiral Center Stabilization: The labile anomeric center necessitates specialized glycosylation conditions. Silver triflate-mediated coupling under kinetic control provides optimal α/β selectivity (8:1 ratio) while preventing anomerization [1].
Table 2: Pharmacological Target Profile of Bencylina-1 Compared to Structural Analogs
Molecular Target | Bencylina-1 Activity | Baicalein Activity | Therapeutic Significance |
---|---|---|---|
Topoisomerase I | Stabilizes cleavage complex (IC₅₀ = 1.8μM) | Stabilizes cleavage complex | Anticancer mechanism |
NF-κB signaling | Inhibits IKKβ (IC₅₀ = 3.2μM) | Weak inhibition | Anti-inflammatory applications |
Mitochondrial transition pore | Inhibits opening (EC₅₀ = 5.1μM) | Moderate inhibition | Neuroprotection |
DNMT3A | Inhibition (IC₅₀ = 2.7μM) | No significant activity | Epigenetic modulation |
AMPK activation | 2.8-fold increase at 10μM | 1.9-fold increase | Metabolic regulation |
Despite significant advances, critical knowledge gaps impede Bencylina-1's research progression and therapeutic translation. These research gaps represent opportunities for meaningful scientific contribution in several domains:
Metabolic Fate and Biotransformation: The fundamental pharmacokinetic profile remains inadequately characterized. Unknowns include: (1) precise phase I metabolic pathways (hydroxylation patterns and demethylation kinetics), (2) phase II conjugation preferences (glucuronidation vs. sulfation ratios), and (3) tissue-specific distribution patterns. Preliminary mass spectrometry data suggest unique methylated metabolites not observed with baicalein, but comprehensive biotransformation mapping is lacking. These knowledge gaps directly impact formulation development and dosing regimen design [1] [2].
Structure-Activity Relationship Ambiguities: While the core structure is established, critical questions persist regarding pharmacophore contributions: (1) the exact role of the C8 methoxy group in target engagement versus the C7 glycosyl moiety's function in solubility and membrane transport, (2) whether the rare α-anomeric configuration influences receptor binding specificity, and (3) which structural elements confer differential activity against topoisomerase I versus II. Resolution requires systematic analog synthesis currently absent from the literature [2] [3].
Delivery System Limitations: Current formulations show poor oral bioavailability (F = 12%) due to intestinal degradation and efflux transport. Critical unanswered questions include: (1) Can nanoparticle systems overcome P-glycoprotein efflux without toxicity? (2) Are prodrug approaches effective for enhancing brain penetration? (3) What targeting strategies optimize tumor accumulation? Recent attempts with PLGA nanoparticles improved bioavailability to 34% but exhibited burst release characteristics requiring further optimization [1].
Clinical Translation Barriers: Significant gaps exist between in vitro findings and therapeutic applications: (1) No comprehensive dose-response studies establish optimal exposure thresholds for target engagement across tissues, (2) pharmacodynamic markers for human trials remain undefined, and (3) manufacturing scale-up faces unresolved challenges in final purification due to stereochemical instability. These gaps mirror those noted in natural product development generally, where promising mechanisms fail to translate to clinical utility without careful exposure optimization and monitoring [1] [2] [4].
Mechanistic Resolution Deficits: Although multiple targets are identified, their relative contribution to observed phenotypes remains unclear. Key unresolved questions include: (1) Is mitochondrial protection the primary driver of neuroprotective effects? (2) How does topoisomerase inhibition balance with epigenetic effects in anticancer activity? (3) What signaling hierarchies explain paradoxical AMPK activation in normal cells versus inhibition in cancer models? Advanced chemical biology approaches like activity-based protein profiling and CRISPR-Cas9 screening could resolve target priorities [3].
Table 3: Priority Research Questions and Methodological Approaches for Bencylina-1
Research Gap Domain | Critical Unanswered Questions | Recommended Methodologies |
---|---|---|
Metabolic Characterization | What are the primary metabolic pathways? | Radiolabeled ADME studies; LC-MS/MS metabolite identification |
Structure-Activity Relationships | Which structural elements drive target selectivity? | Focused analog libraries with computational docking |
Formulation Science | How to improve oral bioavailability? | Prodrug synthesis; Lipid-based nanoemulsions |
Translational Pharmacology | What exposure thresholds yield efficacy? | PK/PD modeling across disease models |
Target Engagement | What are primary vs. secondary targets? | Chemical proteomics; CRISPR-Cas9 screening |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7